molecular formula C16H20N4O5S B1228970 4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

Cat. No. B1228970
M. Wt: 380.4 g/mol
InChI Key: WBONBWCZIDQLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Polyamide Synthesis

Research conducted by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, which are key nucleobases in DNA and RNA. They utilized compounds structurally related to 4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester in the creation of these polyamides. Their findings indicated these polyamides have molecular weights in the range of 1000–5000 and can be soluble in water depending on the diamines used in the process (Hattori & Kinoshita, 1979).

Pharmacological Screening

In a study by Devani et al. (1976), derivatives of thieno[2, 3-d]pyrimidin-4(3H)-one, which share a structural resemblance with the chemical , were synthesized for pharmacological screening. These compounds exhibited notable analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

Antimicrobial Activity

Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, structurally related to the compound in focus. These newly synthesized pyridothienopyrimidinones demonstrated significant antistaphylococcal activity, highlighting their potential as antimicrobial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Anti-Cancer Agents

Min (2012) designed and synthesized a series of thieno[3,2-d]pyrimidines with a piperazine unit, structurally akin to the compound , as potential anti-cancer agents. These compounds were formulated based on the structure of protein tyrosine kinase inhibitors, which are crucial in cancer therapy (Min, 2012).

properties

Product Name

4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O5S/c1-2-25-16(24)19-8-6-18(7-9-19)12(21)3-5-20-14(22)13-11(4-10-26-13)17-15(20)23/h4,10H,2-3,5-9H2,1H3,(H,17,23)

InChI Key

WBONBWCZIDQLCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.